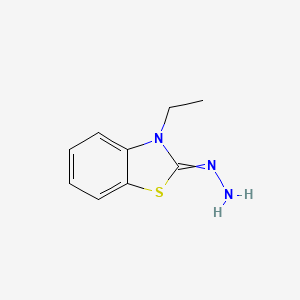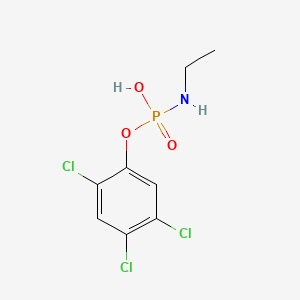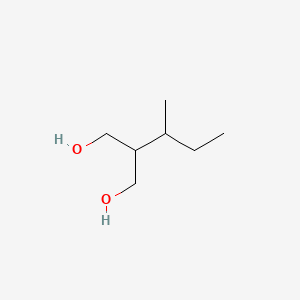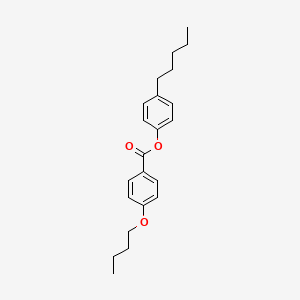
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl and phenylsulfanyl groups
Analyse Des Réactions Chimiques
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The phenylsulfanyl group can be reduced to yield thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one exerts its effects is not well-documented. it is likely to interact with molecular targets through its hydrazinyl and phenylsulfanyl groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can be compared with other similar compounds, such as:
5-Hydrazinyl-6-methylquinoline: Another hydrazinyl-substituted heterocycle with potential biological activity.
5-Hydrazinyl-1,6-naphthyridine: A compound with a similar hydrazinyl group but different ring structure.
7-Hydrazinylthieno[2,3-c]pyridine: A thienopyridine derivative with hydrazinyl substitution.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
32331-03-6 |
|---|---|
Formule moléculaire |
C9H9N5OS |
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
5-hydrazinyl-6-phenylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H9N5OS/c10-12-7-8(13-14-9(15)11-7)16-6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12,14,15) |
Clé InChI |
ICOJIYMJJGPAIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NNC(=O)N=C2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


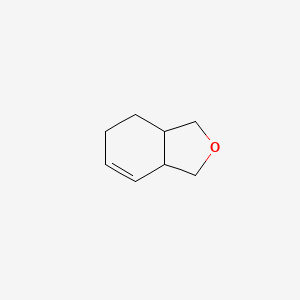
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
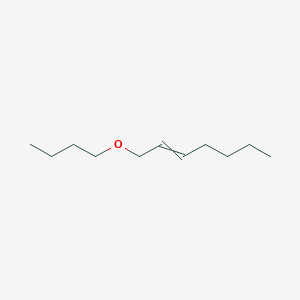
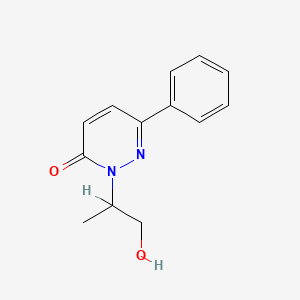
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)



